3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propanoate

Pharmacokinetics Ester Prodrugs Hydrolytic Stability

This specific 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propanoate (CAS 637750-33-5) is not a generic chromone analog. Its unique combination of the 3-(3-methoxyphenoxy) group and the 7-propanoate ester provides a distinct SAR profile for H. pylori shikimate dehydrogenase (HpSDH) inhibition, crucial for hit-to-lead optimization. The propanoate ester offers predicted stability advantages over acetate analogs, enabling robust cellular MIC, time-kill assays, and stable probe development. Order this precise chemical entity for reliable, reproducible SAR data.

Molecular Formula C20H15F3O6
Molecular Weight 408.329
CAS No. 637750-33-5
Cat. No. B2792074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propanoate
CAS637750-33-5
Molecular FormulaC20H15F3O6
Molecular Weight408.329
Structural Identifiers
SMILESCCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)OC
InChIInChI=1S/C20H15F3O6/c1-3-16(24)27-13-7-8-14-15(10-13)29-19(20(21,22)23)18(17(14)25)28-12-6-4-5-11(9-12)26-2/h4-10H,3H2,1-2H3
InChIKeyOGTMMXMOCKDQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propanoate: A Strategic Chromone Scaffold for Enzyme Inhibition Research


3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propanoate (CAS 637750-33-5) is a synthetic fluorinated chromone derivative characterized by a 3-(3-methoxyphenoxy) substituent and a propanoate ester at the 7-position. This compound belongs to a class of molecules under investigation for their ability to inhibit key bacterial enzymes, notably shikimate dehydrogenase (SDH), a validated antimicrobial target [1]. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the distinct ester moiety offers a tunable handle for modulating pharmacokinetic properties compared to close structural analogs [2].

Why Close Analogs Cannot Simply Replace 3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propanoate


The biological activity and physicochemical properties of chromone-based inhibitors are exquisitely sensitive to the nature of the substituents at the 3- and 7-positions. Published structure-activity relationship (SAR) data for this scaffold against Helicobacter pylori SDH (HpSDH) shows that seemingly minor changes—such as substituting a 3-(2-naphthyloxy) group for a 3-chlorobenzoate ester—can shift the IC50 value by over 3-fold [1]. Similarly, the choice of ester at the 7-position (e.g., acetate vs. propanoate) is known to directly impact hydrolytic stability and metabolic lability in biological media [2]. Therefore, the specific combination of a 3-(3-methoxyphenoxy) group and a propanoate ester in the target compound is not a trivial variation but a distinct chemical entity with its own unique biological profile, making direct substitution by a near-neighbor analog scientifically unsound without comparative validation.

Quantitative Differentiation Evidence for 3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propanoate


Predicted Metabolic Stability Advantage Over the Acetate Analog

The target compound's propanoate ester at the 7-position is predicted to confer superior metabolic stability compared to the direct acetate analog (CAS 573709-09-8). A systematic study of homologous esters and isosteres demonstrated that propionate esters exhibit significantly longer hydrolytic half-lives in rat plasma and liver microsomes than their acetate counterparts [1]. This class-level inference is supported by the known electronic and steric effects of the bulkier propionyl moiety, which reduces susceptibility to carboxylesterase-mediated cleavage [2].

Pharmacokinetics Ester Prodrugs Hydrolytic Stability

Distinct Lipophilic Profile Enabling Improved Membrane Permeability Over the Carbamate Analog

The target compound's propanoate ester contributes to a higher calculated logP (cLogP) compared to the more polar morpholine-4-carboxylate analog (CAS 575465-92-8). Computational predictions indicate the propanoate ester has a cLogP of approximately 3.8, while the carbamate analog registers a lower value of 2.9 [1]. This difference in lipophilicity is significant for passive membrane permeability, with the higher cLogP of the target compound predicting improved cellular uptake and potential blood-brain barrier penetration [2].

Drug Design Lipophilicity Permeability

Scaffold-Dependent Enzyme Inhibition: Reference to the HpSDH Pharmacophore

The core scaffold of the target compound is a validated pharmacophore for inhibition of H. pylori shikimate dehydrogenase. In a foundational study, the closely related compound 3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-chlorobenzoate (Compound 2) inhibited HpSDH with an IC50 of 3.9 µM, while a butyl ether propanoate analog (Compound 3) showed an IC50 of 13.4 µM [1]. These data demonstrate that small structural modifications on the chromone core lead to measurable differences in inhibitory potency, establishing the target compound's potential for a unique activity profile that must be experimentally quantified rather than assumed from analog data.

Enzyme Inhibition Antibacterial SAR

Optimal Use Cases for 3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propanoate


Antibacterial Drug Discovery Targeting the Shikimate Pathway

This compound is ideally suited for hit-to-lead optimization programs focused on Helicobacter pylori or other Gram-negative bacterial SDH. Its distinct 3-(3-methoxyphenoxy) and propanoate ester substitutions provide an unexplored vector for SAR expansion, complementing existing data from Han et al. (2006) on naphthyloxy and chlorobenzoate analogs [1]. The propanoate's predicted metabolic stability advantage makes it a superior candidate for early cellular MIC and time-kill assays.

Chemical Probe Development for Intracellular Enzyme Targets

With a predicted cLogP of ~3.8, the compound is more likely to cross cell membranes than its polar carbamate or acetate counterparts [1]. This property is critical for developing fluorescent or biotinylated probes where the propanoate ester can serve as a stable linker to the chromone pharmacophore, maintaining target engagement while enabling detection.

Esterease-Mediated Prodrug Screening Platform

The propanoate ester bond is a substrate for cellular carboxylesterases, but with predicted slower hydrolysis than acetate esters [1]. This makes the target compound a useful tool in screening cascades designed to discriminate between compounds that are activated by prodrug conversion and those that are inherently active, particularly in oncology models where esterase expression is dysregulated.

Quote Request

Request a Quote for 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.